![molecular formula C19H20N2O3S2 B7566970 N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7566970.png)
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. BTA-EG6 is a member of the benzothiazole family of compounds and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases and histone deacetylases, which are involved in cell growth and division. N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide has been shown to reduce inflammation by inhibiting the activity of certain cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide in lab experiments is its relatively simple synthesis process, which allows for easy production of the compound. N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide has also been shown to have potent anti-cancer and anti-inflammatory properties, making it a valuable tool for studying these diseases. However, one limitation of using N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide. One area of interest is the development of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide analogs with improved potency and selectivity for specific targets. Another area of interest is the investigation of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide as a potential treatment for other diseases, such as neurodegenerative diseases and infectious diseases. Finally, further research is needed to fully understand the mechanism of action of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide involves several steps, starting with the reaction of 2-aminobenzothiazole with paraformaldehyde to form a Schiff base. This is followed by the reaction of the Schiff base with isopropyl sulfonyl acetamide to form the final product, N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13(2)26(23,24)12-18(22)20-15-9-7-14(8-10-15)11-19-21-16-5-3-4-6-17(16)25-19/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKERLQJXQATCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC(=O)NC1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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